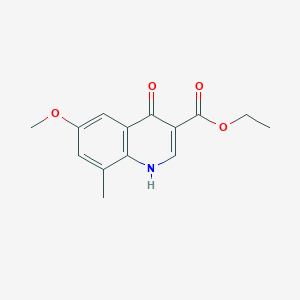

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate

Overview

Description

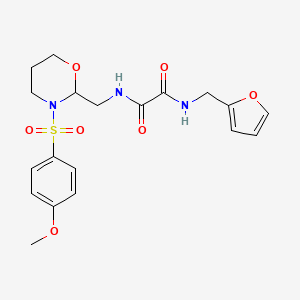

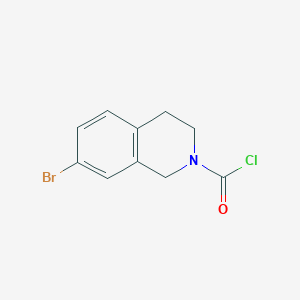

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 384820-98-8 . Its molecular weight is 261.28 and its IUPAC name is ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate .

Synthesis Analysis

The synthesis of this compound can be achieved through microwave irradiation . The mixture of the corresponding aniline and diethyl ethoxymethylene malonate in diphenyl ether is irradiated in a monomod microwave reactor in a closed vessel at 225°C, 200W, for 5 minutes . The solid formed is then filtered off, washed with hexane, and purified through recrystallization from DMF .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO4/c1-4-19-14(17)11-7-15-12-8(2)5-9(18-3)6-10(12)13(11)16/h5-7H,4H2,1-3H3, (H,15,16) . This indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.28 . It is recommended to be stored at a refrigerated temperature .Scientific Research Applications

Antibiotic Discovery

Research has uncovered that compounds structurally related to Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate exhibit significant biological activities against bacteria and fungi. For example, a study identified new natural products, including a tetrahydroquinoline derivative, showing high biological activity, which suggests potential applications in developing new antibiotics (Asolkar et al., 2004).

Anti-inflammatory and Neuroprotective Effects

Another study highlighted the isolation of compounds from the mycelia of Hericium erinaceum, where Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate was found to significantly inhibit the production of NO in LPS-activated microglia, indicating anti-inflammatory and neuroprotective potentials (Lin et al., 2018).

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of related quinoline compounds has been extensive. A study described the synthesis of an isolable 4aH-benzocycloheptene derivative, showcasing methods that could be applied to the synthesis and study of Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate derivatives for various applications (Bradbury et al., 1982).

Antimicrobial Agent Development

A study on the synthesis and preparation of derivatives of Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents points towards the utility of quinoline derivatives in combating microbial infections. The research highlights the compound's significant to moderate antimicrobial activity against various bacteria and fungi, suggesting the relevance of Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate in similar applications (Abdel-Mohsen, 2014).

properties

IUPAC Name |

ethyl 6-methoxy-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(17)11-7-15-12-8(2)5-9(18-3)6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFULUEVUXMEGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Hydroxy-6-methoxy-8-methylquinoline-3-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2897697.png)

![3-(4-methoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2897698.png)

![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2897713.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide](/img/structure/B2897716.png)

![Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2897717.png)